molecular formula C12H13N5OS2 B2630379 3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol CAS No. 385421-11-4

3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol

Cat. No. B2630379
M. Wt: 307.39
InChI Key: RMXZUYMJPXUELY-UHFFFAOYSA-N
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Description

The compound “3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol” is a complex organic molecule that contains a pyrazol ring, a thieno[2,3-d]pyrimidin ring, and an amino group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazol ring and a thieno[2,3-d]pyrimidin ring, which are both heterocyclic compounds. The presence of the amino group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The amino group could potentially participate in acid-base reactions, and the rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amino group could make it a base, and the presence of the rings could affect its solubility .

Scientific Research Applications

Antiviral Applications

Compounds derived from similar pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine structures were investigated for their antiviral activity, particularly against Herpes Simplex Virus type-1 (HSV-1). These studies highlight the potential of such compounds in the development of novel antiviral agents (Shamroukh et al., 2007).

Antimicrobial and Insecticidal Potential

Research into pyrimidine linked pyrazole derivatives has shown promising results in both antimicrobial and insecticidal applications. The synthesis of these compounds involved microwave irradiative cyclocondensation, demonstrating significant activity against specific bacterial strains and pests (Deohate & Palaspagar, 2020).

Anticancer Agents

Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their potential as anticancer agents. Some compounds showed higher activity than the reference drug, doxorubicin, indicating their promising role in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Dye Synthesis for Textile Applications

Thieno[2,3-b]pyridine derivatives have been developed as disperse dyes, showing good spectral characteristics and fastness properties on polyester fibers. This application underscores the versatility of thieno[2,3-d]pyrimidine compounds beyond pharmaceuticals into materials science (Ho, 2005).

Antioxidant and Antimicrobial Evaluation

Thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have been synthesized and assessed for their antioxidant and antimicrobial activities. These studies contribute to the understanding of the structure-activity relationship in developing new therapeutic agents (Saundane et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, its potential uses in medicine or industry, and its environmental impact .

properties

IUPAC Name

5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS2/c1-5-6(2)20-11-9(5)10(13)14-12(15-11)19-4-7-3-8(18)17-16-7/h3H,4H2,1-2H3,(H2,13,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXZUYMJPXUELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC(=O)NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one

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